N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}aniline
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ANILINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, methoxy, and sulfonyl groups
Preparation Methods
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ANILINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include nitration, sulfonylation, and coupling reactions under specific conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ANILINE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of methoxy groups to more oxidized forms.
Reduction: Nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ANILINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ANILINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ANILINE can be compared with similar compounds such as:
Properties
Molecular Formula |
C26H29N5O8S |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]aniline |
InChI |
InChI=1S/C26H29N5O8S/c1-38-25-9-6-19(16-26(25)39-2)10-11-27-23-18-20(7-8-24(23)31(34)35)28-12-14-29(15-13-28)40(36,37)22-5-3-4-21(17-22)30(32)33/h3-9,16-18,27H,10-15H2,1-2H3 |
InChI Key |
ZLDCPRHREMWQAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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